4-Ethylpiperidine-4-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

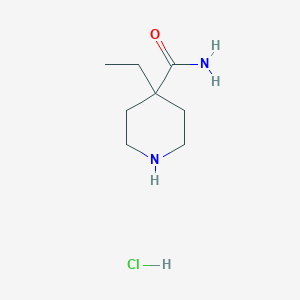

4-Ethylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O . It has a molecular weight of 192.69 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4th position with a carboxamide group and at the 1st position with an ethyl group .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 192.69 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Scientific Research Applications

1. Applications in Chemical Synthesis

4-Ethylpiperidine-4-carboxamide hydrochloride has been explored in chemical synthesis, particularly in palladium-catalyzed aminocarbonylation reactions. Takács et al. (2014) investigated the use of various piperidines, including derivatives similar to 4-ethylpiperidine-4-carboxamide, as N-nucleophiles in such reactions. They found that these compounds can effectively participate in carbonylation processes to produce carboxamides and ketocarboxamides, demonstrating the utility of 4-ethylpiperidine-4-carboxamide in complex organic syntheses (Takács et al., 2014).

2. DNA Binding and Anticancer Potential

Research has indicated that certain carboxamide derivatives, including those related to 4-ethylpiperidine-4-carboxamide, exhibit significant DNA-binding properties. This interaction is crucial for their potential anticancer effects. Studies by Shukla et al. (2006, 2009) and Howell et al. (2012) have shown that these compounds can interact with DNA, influencing its structure and function. Such interactions are a key aspect of their antitumor activity, highlighting the relevance of 4-ethylpiperidine-4-carboxamide in the development of new anticancer drugs (Shukla et al., 2006), (Shukla & Tiwari, 2009), (Howell et al., 2012).

3. Use in Enzyme Inhibition Studies

Compounds similar to 4-ethylpiperidine-4-carboxamide have been utilized in the study of enzyme inhibition, particularly in the context of endocannabinoid catabolizing enzymes. Brindisi et al. (2016) explored the use of piperidine carboxamides in inhibiting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This research highlights the application of 4-ethylpiperidine-4-carboxamide in the investigation of enzyme function and the development of potential therapeutic agents (Brindisi et al., 2016).

properties

IUPAC Name |

4-ethylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-8(7(9)11)3-5-10-6-4-8;/h10H,2-6H2,1H3,(H2,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOWALSSFYOELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)

![(E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2466229.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)

![2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide](/img/structure/B2466236.png)

![4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2466238.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2466244.png)

![2-Chloro-6-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2466246.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2466247.png)